N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]acetamide is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides
A study by Weisshaar and Böger (1989) explored the inhibition of fatty acid synthesis by chloroacetamides in the green alga Scenedesmus Acutus. This research is significant in understanding the biochemical effects of chloroacetamide-based herbicides in agricultural contexts (Weisshaar & Böger, 1989).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a related compound as potential antimicrobial agents, exploring their efficacy against bacterial and fungal strains. Such studies contribute to the development of new antimicrobial drugs (Sah et al., 2014).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds related to benzodifuranyl and thiazolopyrimidines for use as anti-inflammatory and analgesic agents, highlighting the potential medical applications of such chemicals (Abu‐Hashem et al., 2020).
Characterization and Biological Screening
Talupur et al. (2021) focused on the synthesis, characterization, and antimicrobial evaluation of certain carboxamides, including docking studies. Such research helps in the design of drugs with specific target interactions (Talupur et al., 2021).
Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological effects of these compounds (Coleman et al., 2000).
Enzyme Inhibition
Rehman et al. (2013) synthesized a series of compounds, including the target molecule, for screening against various enzymes. Such studies are crucial for the development of enzyme inhibitors that can be used in therapeutic applications (Rehman et al., 2013).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,4-dimethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-13-4-6-16(8-14(13)2)26(22-25-18-11-32(28,29)12-20(18)31-22)10-21(27)24-17-9-15(23)5-7-19(17)30-3/h4-9,18,20H,10-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOWLVPSKAFTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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